molecular formula C12H5F5O2S B14135020 Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Cat. No.: B14135020
M. Wt: 308.23 g/mol
InChI Key: HVOFKXNYDOZWLS-UHFFFAOYSA-N
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Description

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H5F5O2S and a molecular weight of 308.22 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its incorporation of a perfluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(perfluorophenyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with perfluorophenyl reagents under specific conditions. One common method includes the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(perfluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a perfluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C12H5F5O2S

Molecular Weight

308.23 g/mol

IUPAC Name

methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3

InChI Key

HVOFKXNYDOZWLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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